4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Description
4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique polycyclic structure This compound features a combination of cyclohexyl and furan groups, integrated into a hexazatetracyclic framework
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C21H24N6O/c1-2-7-15(8-3-1)25-13-22-20-24-19(18-11-6-12-28-18)27-17-10-5-4-9-16(17)23-21(27)26(20)14-25/h4-6,9-12,15,19H,1-3,7-8,13-14H2,(H,22,24) |
InChI Key |
WVSMWZYYFASERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For instance, starting with a cyclohexylamine derivative and a furan-containing aldehyde, the reaction proceeds through a series of condensation and cyclization steps, often facilitated by catalysts such as Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the cyclohexyl or furan groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the polycyclic framework.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to cyclohexyl derivatives with altered functional groups.
Scientific Research Applications
4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[87002,7
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The polycyclic structure allows for multiple points of interaction, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]one: Another polycyclic compound with a similar core structure but different substituents.
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: A related compound with a benzamide group, showing different chemical and biological properties.
Uniqueness
4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene stands out due to its specific combination of cyclohexyl and furan groups within a hexazatetracyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and application development.
Biological Activity
The compound 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule characterized by its unique tetracyclic structure and the presence of multiple nitrogen atoms. Its intricate arrangement of double bonds and heteroatoms suggests significant potential for various biological activities, including antimicrobial and antitumor properties.
Chemical Structure and Properties
The compound features a cyclohexyl group and a furan moiety that contribute to its chemical reactivity. The presence of multiple functional groups and unsaturated bonds enhances its potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Tetracyclic Structure | Contains four interconnected cyclic structures |
| Nitrogen Atoms | Six nitrogen atoms integrated into the framework |
| Furan Moiety | A five-membered aromatic ring with oxygen |
| Cyclohexyl Group | A six-membered saturated ring |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. The specific biological tests for 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene have yet to be extensively documented; however, its structural analogs have shown promise in this area.
Antitumor Activity
Research suggests that this compound may possess antitumor properties due to its structural characteristics that allow for interactions with cellular mechanisms involved in cancer progression. Similar compounds have been noted for their ability to inhibit tumor growth through various pathways.
The exact mechanism of action for 4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene remains under investigation. However, it is hypothesized that the compound may interact with DNA or RNA synthesis pathways or disrupt cellular signaling processes critical for tumor cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
